molecular formula C10H15NO B13275673 N-(1-methoxypropan-2-yl)aniline

N-(1-methoxypropan-2-yl)aniline

Cat. No.: B13275673
M. Wt: 165.23 g/mol
InChI Key: HMGCMVSYMJILQV-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)aniline (CAS 78923-90-7) is an aromatic amine with the molecular formula C 10 H 15 NO and a molecular weight of 165.24 g/mol . This compound serves as a valuable chemical building block and intermediate in organic synthesis and medicinal chemistry research. The structure features an aniline group substituted with a 1-methoxypropan-2-yl chain, which influences its physicochemical properties, including solubility and reactivity . While the specific biological mechanisms of this base compound are not fully detailed in available literature, anilines with the N-(1-methoxypropan-2-yl) motif are of significant industrial and scientific interest. This specific structural feature is a key component in the synthesis of more complex molecules, such as the widely used herbicide S -metolachlor . The restricted rotation around the aryl-N bond in such disubstituted anilines can lead to atropisomerism, making them intriguing subjects for research in asymmetric synthesis and stereochemistry . This product is intended for research and development purposes only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)aniline

InChI

InChI=1S/C10H15NO/c1-9(8-12-2)11-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

HMGCMVSYMJILQV-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for N 1 Methoxypropan 2 Yl Aniline and Its Derivatives

Strategies for the N-Alkylation of Aniline (B41778) Derivatives

N-alkylation of anilines is a fundamental transformation for creating carbon-nitrogen bonds. rsc.org Various strategies have been developed, ranging from classical methods to modern catalytic systems, to introduce alkyl groups to the nitrogen atom of aniline and its derivatives.

Catalytic reductive alkylation, also known as reductive amination, is a highly effective and widely used method for the synthesis of N-alkylated anilines. This process typically involves the reaction of an aniline derivative with a carbonyl compound, such as an aldehyde or ketone, in the presence of a reducing agent and a catalyst.

A direct and industrially relevant approach to synthesizing N-(1-methoxypropan-2-yl)aniline derivatives is the reductive alkylation of an appropriate aniline with methoxyacetone. For instance, the preparation of 2-alkyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline can be achieved by reacting one mole equivalent of 2-alkyl-6-methyl-aniline with at least one mole equivalent of methoxyacetone. google.com This reaction is conducted in the presence of a platinized carbon catalyst and hydrogen gas, typically under a pressure of 2x10⁵ to 1x10⁶ Pa and at a temperature between 20°C and 80°C. google.com The presence of an acid co-catalyst and water from the start of the reaction is a key feature of this process. google.com

The broader "borrowing hydrogen" or "hydrogen autotransfer" strategy represents a more atom-economical form of reductive alkylation, where an alcohol serves as the alkylating agent. rsc.orgnih.gov In this process, a metal catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone in situ. This intermediate then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen held by the catalyst, regenerating the catalyst and yielding the N-alkylated amine and water as the sole byproduct. nih.govnih.gov Various transition metal catalysts, particularly those based on ruthenium and iridium, have proven highly effective for this transformation. rsc.orgrsc.orgnih.govnih.gov For example, cyclometalated iridium complexes have been shown to catalyze the N-alkylation of amines with alcohols with high activity, even in aqueous media. nih.gov

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Below is a table summarizing various catalytic systems used in the reductive alkylation of anilines.

Catalyst SystemAlkylating AgentSubstrateConditionsYieldReference
[RuCl₂(p-cymene)]₂ / LigandPrimary Carbohydrate AlcoholsAniline DerivativesK₂CO₃, p-xylene, 140°C18-97% rsc.org
NHC–Ir(III) ComplexesBenzyl AlcoholsAniline DerivativesSolvent-free, 120°C>80% nih.gov
Platinized Carbon / H₂Methoxyacetone2-alkyl-6-methyl-anilineAcid co-catalyst, H₂O, 20-80°CNot specified google.com
Cyclometalated Iridium ComplexAlcoholsAmines/AnilinesBase (KOtBu), Water or Dioxane, 80-110°Cup to 96% nih.govnih.gov

The N-alkylation of anilines can also be accomplished through nucleophilic substitution reactions, where the aniline acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. ncert.nic.in The use of propyl ethers as alkylating agents in this context is less common due to the lower reactivity of the ether C-O bond compared to the carbon-halogen bond in alkyl halides.

For a propyl ether to function as an alkylating agent for aniline, the reaction would necessitate cleavage of the C-O bond, which is generally unfavorable. Such reactions typically require harsh conditions, such as high temperatures and the presence of strong acids or bases to activate the ether. In protic solvents like methanol, the mechanism of nucleophilic substitution reactions involving anilines and aryl ethers has been studied, often revealing complex, base-catalyzed pathways. psu.edursc.org However, direct alkylation of anilines with simple aliphatic ethers like 1-methoxypropane (B1661984) is not a standard synthetic route due to the high energy barrier for C-O bond cleavage. The process is generally inefficient compared to alternative methods like reductive alkylation or reaction with alkyl halides. researchgate.net

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of this compound derivatives is of significant interest, particularly for agrochemicals like (S)-Metolachlor, where biological activity resides in a single stereoisomer. google.comgoogleapis.com This requires advanced asymmetric synthesis methodologies to control the stereochemistry at the chiral center of the 1-methoxypropan-2-yl group.

A highly effective strategy for the enantioselective synthesis of compounds like (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline involves using a commercially available chiral building block, (R)-epichlorohydrin. google.comgoogleapis.com Enantiopure epichlorohydrin (B41342) is a versatile intermediate whose epoxide ring can be opened by various nucleophiles, allowing for the stereospecific introduction of functional groups. google.comgoogleapis.com

The key intermediate in this synthetic pathway is a 2-methoxymethylaziridine derivative. googleapis.com The formation of this aziridine (B145994) is achieved by reacting the aniline with (R)-epichlorohydrin, followed by treatment with a base like sodium methoxide. googleapis.com The aniline first acts as a nucleophile, opening the epoxide ring of the epichlorohydrin. The resulting amino alcohol is then converted to the corresponding alkoxide, which undergoes an intramolecular nucleophilic substitution to displace the chloride, forming the three-membered aziridine ring with an inversion of stereochemistry at one center.

The crucial step for obtaining the final this compound product is the regioselective ring-opening of this aziridine. The aziridine ring is strained and susceptible to ring-opening by various reagents. In this specific synthesis, the ring-opening is achieved reductively. google.comgoogleapis.com

The final step in the enantioselective synthesis is the catalytic hydrogenation of the chiral aziridine intermediate. google.comgoogleapis.com This reaction serves to reductively cleave one of the C-N bonds in the strained aziridine ring, thereby generating the final N-alkylated aniline derivative.

An alcoholic solution of the (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine intermediate is subjected to hydrogenation over a palladium on activated carbon (Pd/C) catalyst. googleapis.com The reaction is typically stirred under a hydrogen atmosphere for a period of 1 to 3 hours. googleapis.com This reductive ring-opening selectively cleaves the C-N bond at the less substituted carbon of the aziridine ring, yielding the desired (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline with high enantiomeric purity. google.comgoogleapis.com The solvent for this hydrogenation can be an alcohol such as methanol, ethanol, or isopropanol (B130326), or other solvents like acetic acid or ethyl acetate. google.com

IntermediateCatalystSolventConditionsProductReference
(S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridinePalladium on activated carbonAlcohol (e.g., Methanol)H₂ atmosphere, 1-3 hrs(S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline googleapis.com

This method avoids the use of costly chiral ligands and harsh reaction conditions often associated with asymmetric hydrogenation of imines, making it an economically viable process. google.comgoogleapis.com

Asymmetric Hydrogenation of Imines and Enamines (General Context)

Asymmetric hydrogenation of imines and enamines stands out as a highly efficient and atom-economical method for producing chiral amines. researchgate.netacs.org This approach is favored for its environmentally friendly nature, generating minimal waste. acs.orgrsc.org The direct asymmetric hydrogenation of prochiral imines is considered the most direct pathway to valuable α-chiral amines. nih.gov

The significance of this methodology is underscored by its application in large-scale industrial processes, such as the synthesis of the herbicide (S)-metolachlor. nih.gov However, imines present greater challenges as substrates compared to ketones due to their susceptibility to hydrolysis, the existence of E/Z isomers, and their nucleophilic character. nih.gov

Transition metal catalysis, particularly with iridium, rhodium, and ruthenium complexes, has been extensively explored for the asymmetric hydrogenation of imines. liv.ac.ukrsc.org The development of new chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines, has been a major driver of progress in this field. acs.orgnih.gov Additionally, chiral phosphine-free metal catalysts, such as those with N-heterocyclic carbenes or C,N- and N,N-based ligands, have demonstrated exceptional catalytic activity. acs.orgnih.gov

A notable advancement involves the cooperative catalysis of a chiral phosphoric acid with an iridium complex, which has been shown to be highly effective for the enantioselective hydrogenation of imines. liv.ac.uk Mechanistic studies suggest that this reaction proceeds through a ternary transition state where the organocatalyst interacts with both the hydride donor and acceptor. liv.ac.uk This dual activation by the chiral Brønsted acid and the metal complex allows for the efficient hydrogenation of a variety of imines, including those derived from both aryl and aliphatic ketones, with excellent enantioselectivities. acs.orgliv.ac.uk

The table below summarizes key findings in the asymmetric hydrogenation of imines.

Catalyst SystemSubstrate TypeKey FeaturesReference
Ir/(S,S)-f-Binaphane-L7N-alkyl α-aryl furan-containing iminesProvides chiral amines with up to 90% ee. nih.gov
Chiral Phosphoric Acid / Iridium ComplexAcyclic and cyclic iminesCooperative catalysis, excellent yields and enantioselectivities. liv.ac.uk
Rhodium-catalysedDibenzo[b,e]azepineAchieves up to 96% ee. rsc.org
Ruthenium-catalysedDihydroisoquinolinesEffective for heterocyclic imines. rsc.org

Chiral Pool Approaches

The chiral pool approach is a powerful strategy in asymmetric synthesis, utilizing readily available, naturally occurring chiral molecules as starting materials. mdpi.com This method is a cornerstone for establishing key stereocenters in optically active compounds. mdpi.com The chiral pool encompasses a wide range of substances, including amino acids, carbohydrates, and terpenes. mdpi.com

In the context of synthesizing this compound derivatives, a notable example is the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, a precursor to S-Metolachlor. google.comgoogleapis.com One patented process begins with enantiopure (R)-epichlorohydrin, a versatile epoxide intermediate. google.comgoogleapis.com This starting material is converted to an aziridine intermediate, which then undergoes catalytic hydrogenation to yield the desired (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline with high enantiomeric excess. google.comgoogleapis.com This approach avoids the use of costly ligands and harsh reaction conditions often associated with asymmetric hydrogenation of imines. google.com

Another example of a chiral pool approach is the synthesis of idarubicinone, where L-rhamnose is used as the starting material. nih.gov This demonstrates the versatility of carbohydrates in the chiral pool for constructing complex chiral molecules. Similarly, amino acids like L-tryptophan, D-serine, and D-threonine serve as valuable chiral starting points for the synthesis of various natural products. mdpi.com

The following table highlights examples of chiral pool starting materials and their target molecules.

Chiral Pool Starting MaterialTarget Molecule/IntermediateKey TransformationReference
(R)-Epichlorohydrin(S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl anilineFormation of aziridine intermediate followed by catalytic hydrogenation. google.comgoogleapis.com
L-RhamnoseIdarubicinoneMulti-step synthesis involving addition of a benzyllithium (B8763671) reagent. nih.gov
L-TryptophanTricyclic intermediateDiastereoselective Pictet-Spengler cyclization. mdpi.com
D-Serine(-)-α-Kainic acid precursorSmI2-catalyzed [3+2] intramolecular cycloaddition. mdpi.com
D-ThreonineProtected legionaminic acidDIBAL-H reduction followed by addition of 2-lithiofuran. mdpi.com

Metal-Catalyzed Coupling Reactions for Aniline Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a vast array of aniline derivatives. acs.orgnih.gov These methods have largely superseded traditional techniques, which often require harsh conditions and have limited substrate scope. wikipedia.org

The oxidative coupling of aryl boronic acids with amines has emerged as a significant method for C-N bond formation. chemrxiv.orgchemrxiv.org A noteworthy advancement in this area is the use of a cooperative photoredox and copper catalysis system. chemrxiv.orgchemrxiv.org This dual catalytic approach allows for the cross-coupling of a wide range of aryl boronic acids with both aryl- and alkylamines under mild, aerobic conditions. chemrxiv.orgchemrxiv.org

The reaction typically employs a ruthenium(II)-photoredox co-catalyst in conjunction with a copper(II) catalyst. chemrxiv.org This system facilitates the coupling of both electron-rich and electron-poor aryl boronic acids with amines, achieving yields of 63-90%. chemrxiv.org The process is notable for its operational simplicity and safety. chemrxiv.org

Mechanistically, it is proposed that the reaction can proceed through different pathways. In some cases, a base is crucial for activating the boronic acid, enhancing the nucleophilicity of the organic group. youtube.com In other instances, particularly in copper-catalyzed systems, the reaction can proceed under non-basic and non-oxidizing conditions by using hydroxylamine (B1172632) derivatives as the amine source. nih.gov This allows for a new level of chemoselectivity in C-N bond formation. nih.gov

The table below presents data on the oxidative coupling of various aryl boronic acids with amines.

Aryl Boronic AcidAmineCatalyst SystemYield (%)Reference
Phenylboronic acidAnilineCu(acac)2 / Ru(bpy)3(PF6)273 chemrxiv.org
4-Chlorophenylboronic acidAnilineCu(acac)2 / Ru(bpy)3(PF6)270 chemrxiv.org
4-Methoxyphenylboronic acidAnilineCu(acac)2 / Ru(bpy)3(PF6)285 chemrxiv.org
2-Methylphenylboronic acidAnilineCu(acac)2 / Ru(bpy)3(PF6)263 chemrxiv.org

Palladium- and copper-catalyzed reactions, particularly the Buchwald-Hartwig amination, are cornerstone methodologies for the synthesis of anilines and their derivatives. acs.orgnih.govwikipedia.org These reactions involve the cross-coupling of amines with aryl halides or pseudohalides and have found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials. acs.orgnih.govrsc.org

The success of these methods is largely due to the continuous development of sophisticated and reliable catalysts that operate under user-friendly conditions. acs.orgnih.gov The general mechanism for palladium-catalyzed C-N cross-coupling involves oxidative addition, ligand substitution, deprotonation, and reductive elimination. rsc.org The development of bulky electron-rich phosphine (B1218219) ligands has been instrumental in improving the efficiency and scope of these reactions. wikipedia.orgresearchgate.net

Copper catalysis, while historically preceding palladium in C-N coupling (Ullmann reaction), has seen a resurgence with the development of new ligand systems. nih.gov Copper-based protocols have expanded the scope to include weakly nucleophilic amines. rsc.org Recently, a pyrrole-ol ligand was discovered to facilitate the copper-catalyzed coupling of sterically hindered aryl iodides and amines. nih.govresearchgate.net

The following table provides examples of palladium- and copper-catalyzed C-N coupling reactions.

Coupling PartnersCatalyst/LigandKey FeaturesReference
Primary Anilines and Aryl HalidesPalladium/Various phosphine ligandsVersatile for constructing nitrogen-based heterocycles. acs.org
Primary Aliphatic Amines and Aryl HalidesPd(dba)2/BINAPUsed in large-scale synthesis of pharmaceutical intermediates. rsc.org
Sterically Hindered Aryl Iodides and AminesCopper/Pyrrole-ol ligandEnables coupling of challenging substrates. nih.gov
Pyrimidin-2-amines and Aryl HalidesPolyaniline-supported CopperLigand-free conditions. sioc-journal.cn

Synthesis of Substituted this compound Analogs

The introduction of substituents onto the aniline ring of this compound is crucial for modulating its chemical and biological properties. Halogenation is a common and important transformation in this regard.

The synthesis of halogenated this compound analogs can be achieved through various strategies. One common approach involves the coupling of a pre-halogenated aniline with the appropriate side chain. For instance, 2-bromo-N-(1-methoxypropan-2-yl)aniline can be synthesized, and its structure and properties have been documented. bldpharm.com

Another strategy involves the direct halogenation of an aniline derivative. For example, the bromination of anilines can be carried out using cupric bromide as both a bromine source and an oxidant, which can offer high selectivity for the para-position. google.com

The synthesis of fluorinated anilines is of particular interest due to the unique properties conferred by the fluorine atom. Palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides has been reported as a method to produce fluorinated anilines. nih.gov The synthesis of compounds like 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate for pharmaceuticals, often involves the nitration of a fluorinated methoxyaniline precursor. google.com

The table below lists some halogenated aniline derivatives and their synthetic context.

CompoundSynthetic Method/ContextReference
2-Bromo-N-(1-methoxypropan-2-yl)anilineListed as a commercially available compound. bldpharm.com
4-Bromo-2-aminotoluenePrepared by reacting 2-aminotoluene with CuBr2. google.com
4-Chloro-2-methylanilineMentioned as a product in a patent for bromoaniline synthesis. google.com
Fluorinated anilinesSynthesized via palladium-catalyzed coupling of fluoroalkylamines with aryl halides. nih.gov
4-Fluoro-2-methoxy-5-nitroanilinePrepared by nitration of 4-fluoro-2-methoxyaniline. google.com

Alkyl and Alkoxy Substitutions on the Aromatic Ring (e.g., 2-ethyl-6-methyl, 3-methoxy, 3-ethoxy)

The introduction of alkyl and alkoxy groups onto the aniline ring of this compound modifies the chemical properties of the molecule, influencing its efficacy and application, notably as a precursor to herbicides like Metolachlor. google.comgoogleapis.com Several synthetic routes have been developed for these specific substitutions.

2-ethyl-6-methyl Substitution:

The synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline is of particular industrial importance. Two primary methodologies have been established: catalytic reductive alkylation and a multi-step synthesis involving an aziridine intermediate.

Catalytic Reductive Alkylation: This method involves the direct reaction of 2-ethyl-6-methyl-aniline with methoxyacetone. The reaction proceeds in the presence of a platinized carbon catalyst and hydrogen gas. google.com An acid co-catalyst is also employed under hydrogen pressure, with the reaction temperature maintained between 20°C and 80°C. google.com This one-step process is efficient for large-scale production.

Synthesis via Aziridine Intermediate: A highly enantioselective process for preparing the (S)-enantiomer starts from enantiopure (R)-epichlorohydrin and 2-ethyl-6-methyl aniline. google.comgoogleapis.comgoogle.com The process involves three main steps:

First, (R)-epichlorohydrin is refluxed with 2-ethyl-6-methyl aniline in methanol, followed by the addition of potassium hydroxide (B78521) to yield (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol with a yield greater than 95%. googleapis.comgoogle.com

Next, the resulting amino alcohol undergoes a cyclization reaction using Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) in dry toluene. This step forms the key intermediate, (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine, with a yield of around 86%. google.comgoogle.com

Finally, the aziridine intermediate is subjected to catalytic hydrogenation to open the ring, affording the final product, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline. googleapis.comgoogle.com This hydrogenation step provides the target compound in high yield (92-96%) and excellent enantiomeric excess (95-99%). googleapis.com

The table below summarizes and compares these two synthetic pathways.

Methodology Starting Materials Key Reagents & Conditions Yield Enantiomeric Excess (ee) Reference(s)
Catalytic Reductive Alkylation 2-ethyl-6-methyl-aniline, MethoxyacetonePlatinized carbon catalyst, H₂, Acid co-catalyst, 20-80°C, 2x10⁵ - 1x10⁶ PaNot specifiedNot specified google.com
Synthesis via Aziridine Intermediate (R)-epichlorohydrin, 2-ethyl-6-methyl aniline1. KOH, Methanol2. DIAD, PPh₃, Toluene3. Catalytic Hydrogenation92-96%95-99% google.comgoogleapis.comgoogle.com

3-methoxy and 3-ethoxy Substitutions:

While specific literature detailing the synthesis of 3-methoxy-N-(1-methoxypropan-2-yl)aniline and 3-ethoxy-N-(1-methoxypropan-2-yl)aniline is not extensively published, their preparation can be achieved through established methods of N-alkylation of anilines. The most direct and analogous method is reductive amination.

This process would involve reacting the corresponding substituted aniline, either 3-methoxyaniline or 3-ethoxyaniline (B147397), with 1-methoxy-2-propanone (methoxyacetone). The reaction forms an imine intermediate which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine in the presence of the ketone starting material. masterorganicchemistry.com This method is highly versatile and avoids the common problem of over-alkylation that can occur with alkyl halides. masterorganicchemistry.com

An alternative, though potentially less selective, approach is the direct N-alkylation of 3-methoxyaniline or 3-ethoxyaniline with a suitable 1-methoxy-2-propyl halide. psu.eduresearchgate.net This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed. researchgate.net

Regioselective Functionalization Strategies

The introduction of additional functional groups onto the aromatic ring of this compound and its derivatives requires precise control over the position of the substitution (regioselectivity). The existing substituents on the ring and the nitrogen atom direct the position of subsequent electrophilic aromatic substitutions.

For anilines, the amino group is a powerful activating, ortho-para directing group. However, the presence of multiple activating groups (e.g., alkoxy and alkyl groups) can lead to mixtures of products. Therefore, specific strategies are employed to achieve regioselectivity.

One modern approach emphasizes pathway efficiency by exploiting the inherent differences in reactivity between various functional groups, avoiding the need for protecting groups. rsc.org An acid-controlled method has been reported for the regioselective functionalization of anilines in the presence of more basic aliphatic amines. rsc.org By controlling the acidity of the medium, the nucleophilicity of the aniline nitrogen can be modulated, allowing for selective reactions.

For achieving specific substitution patterns, such as ortho-functionalization, directed metalation can be a powerful tool. The N-substituent on the aniline can act as a directing group. For instance, in related systems like 2-arylazetidines, the N-substituent has been shown to be the main factor in switching the regioselectivity between ortho-lithiation on the aromatic ring and lithiation at the benzylic position. This principle highlights the crucial role of the N-(1-methoxypropan-2-yl) group in potentially directing the site of functionalization on the aniline ring.

Furthermore, for substrates where direct substitution is challenging or unselective, a one-pot procedure for the ortho-functionalization of anilines has been developed. This method proceeds through the formation of quinone imine ketals, demonstrating an acid-catalyzed reaction that selectively targets the ortho-position. Such strategies are vital for synthesizing complex aniline derivatives where precise substituent placement is critical.

Chemical Reactivity and Transformation Pathways

Fundamental Reaction Mechanisms of the Aniline (B41778) Moiety

The aniline core of the molecule is a substituted benzene (B151609) ring, which makes it susceptible to electrophilic aromatic substitution. The amino group is a strong activating group, meaning it increases the rate of these reactions compared to benzene itself. wikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system, stabilizing the carbocation intermediate formed during the reaction. wikipedia.org

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org The general mechanism involves the attack of an electrophile on the electron-rich benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. makingmolecules.com This intermediate then loses a proton to restore the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. makingmolecules.com

For aniline and its derivatives, the amino group directs incoming electrophiles to the ortho and para positions. byjus.com This is because the resonance structures that delocalize the positive charge of the arenium ion are most stable when the electrophile adds to these positions, as one of the resonance forms involves the nitrogen atom sharing its lone pair with the ring, creating a more stable iminium ion. wikipedia.org

Table 1: General Electrophilic Aromatic Substitution Reactions

Reaction TypeElectrophileTypical Reagents
HalogenationX⁺ (e.g., Br⁺, Cl⁺)Br₂, FeBr₃ or Cl₂, AlCl₃
NitrationNO₂⁺HNO₃, H₂SO₄
SulfonationSO₃H₂SO₄, SO₃
Friedel-Crafts AlkylationR⁺R-Cl, AlCl₃
Friedel-Crafts AcylationRC(O)⁺RCOCl, AlCl₃

This table presents general examples and not specific reactions of N-(1-methoxypropan-2-yl)aniline.

While less common than electrophilic substitution for electron-rich rings like aniline, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. wikipedia.org This reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide) on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The mechanism involves the addition of a nucleophile to the ring to form a stable, negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.com Aniline itself can act as a nucleophile in SNAr reactions. nih.gov

Azo coupling is a specific type of electrophilic aromatic substitution where a diazonium ion (R-N₂⁺) acts as the electrophile. numberanalytics.com These reactions typically occur with activated aromatic compounds, such as anilines and phenols. chemistrysteps.comlibretexts.org With primary and secondary anilines, the initial reaction is often kinetically favored at the nitrogen atom, leading to the formation of a triazene. wikipedia.orgstackexchange.com However, under thermodynamic control, C-coupling at the para position of the aniline ring is often observed, resulting in the formation of a stable azo compound. stackexchange.com These compounds are often brightly colored and are used as dyes. chemistrysteps.comlibretexts.org The reaction with secondary anilines like this compound would involve the diazonium ion attacking the electron-rich aromatic ring, preferentially at the para position. handwiki.org

Reactions Involving the Secondary Amine Group

The secondary amine group in this compound has a lone pair of electrons on the nitrogen atom and a hydrogen atom attached to it, making it susceptible to both oxidation and reduction reactions.

The oxidation of secondary aromatic amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. uomustansiriyah.edu.iq Common transformations include N-dealkylation and the formation of nitrones through a hydroxylamine (B1172632) intermediate. uomustansiriyah.edu.iqthieme-connect.de The electrochemical oxidation of aniline derivatives is influenced by substituents on both the nitrogen and the aromatic ring. researchgate.net Electron-donating groups tend to lower the oxidation potential. researchgate.net The initial step in the anodic oxidation of anilines is the loss of an electron from the nitrogen to form a radical cation. researchgate.net With certain oxidants like iodosobenzene, secondary amines can be oxidized to imines. rsc.org

Table 2: Potential Oxidation Products of Secondary Aromatic Amines

Product TypeGeneral StructureNotes
HydroxylamineR-N(OH)-R'Often an intermediate in further oxidation. uomustansiriyah.edu.iq
NitroneR-N⁺(O⁻)=CR'₂Formed from the oxidation of hydroxylamine intermediates. uomustansiriyah.edu.iq
ImineR-N=CR'₂Can be formed using specific oxidants like iodosobenzene. rsc.org

This table illustrates general product classes from the oxidation of secondary amines.

The term "reduction" in the context of a secondary amine like that in this compound is less common than its oxidation. The amine functionality is already in a reduced state. However, if the molecule were to be synthesized from a precursor containing a more oxidized nitrogen functional group, such as an imine or an amide, a reduction step would be necessary. For instance, secondary amines can be synthesized via the reduction of secondary amides. libretexts.org This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org Nickel-catalyzed reduction of secondary amides is also a known method. acs.orgorganic-chemistry.org Reductive amination, the process of forming an amine from a ketone or aldehyde, is a key synthetic route. libretexts.org For example, a related compound, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, is prepared via the catalytic hydrogenation of an aziridine (B145994) intermediate or by the reductive alkylation of 2-alkyl-6-methyl-aniline with methoxyacetone. google.comgoogle.com

Substitution Reactions

The aniline moiety in this compound is highly susceptible to electrophilic aromatic substitution. The secondary amine group, being an electron-donating group (+M effect), significantly activates the benzene ring towards electrophiles. This activation is a result of the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. wikipedia.orgbyjus.com Consequently, the electron density is increased at the ortho and para positions relative to the amino group, making these positions the primary sites for electrophilic attack. byjus.comyoutube.com Therefore, this compound is expected to be an ortho-, para- director in electrophilic aromatic substitution reactions. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.comwikipedia.orglumenlearning.comlibretexts.org For instance, reaction with bromine water would be expected to yield polybrominated products due to the high activation of the ring. byjus.com To achieve monosubstitution, milder reaction conditions or protection of the amino group would be necessary. Nitration, typically carried out with a mixture of nitric and sulfuric acid, would also lead to substitution at the ortho and para positions. byjus.comlumenlearning.com However, the strongly acidic medium can protonate the aniline nitrogen, forming an anilinium ion. The -NHR₂⁺ group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position. byjus.com This can result in a mixture of para and meta substituted products.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound
ReactionReagentsExpected Major ProductsDirecting Group Effect
Halogenation (Bromination)Br₂, FeBr₃4-bromo-N-(1-methoxypropan-2-yl)aniline and 2-bromo-N-(1-methoxypropan-2-yl)anilineOrtho-, Para-directing
NitrationHNO₃, H₂SO₄4-nitro-N-(1-methoxypropan-2-yl)aniline and 2-nitro-N-(1-methoxypropan-2-yl)aniline (potential for meta-product due to anilinium ion formation)Ortho-, Para-directing (meta-directing if protonated)
SulfonationFuming H₂SO₄4-(N-(1-methoxypropan-2-yl)amino)benzenesulfonic acidOrtho-, Para-directing
Friedel-Crafts AcylationRCOCl, AlCl₃Generally not successful due to complexation of the Lewis acid with the aniline nitrogen.-

Amide Formation and Related Acylations

The secondary amine functionality of this compound readily undergoes acylation reactions to form amides. This can be achieved by reacting it with carboxylic acids or, more commonly, with more reactive carboxylic acid derivatives such as acid chlorides or anhydrides. sphinxsai.comcore.ac.ukwhiterose.ac.ukrsc.org The reaction with an acid chloride, for example, is typically carried out in the presence of a base to neutralize the HCl byproduct.

These amide formation reactions are fundamental in synthetic chemistry and are widely used to introduce a variety of acyl groups onto the nitrogen atom. This transformation is also a key step in the synthesis of many biologically active compounds and functional materials. For instance, the formation of a chloroacetamide derivative is a crucial step in the synthesis of the herbicide Metolachlor, which is structurally related to this compound.

Table 2: General Amide Formation Reactions of this compound
Acylating AgentGeneral ReactionConditions
Carboxylic Acid (R-COOH)R-COOH + C₁₀H₁₅NO → R-CON(C₁₀H₁₄) + H₂ORequires high temperatures or a coupling agent (e.g., DCC, EDC). Enzymatic methods are also possible. nih.gov
Acid Chloride (R-COCl)R-COCl + C₁₀H₁₅NO → R-CON(C₁₀H₁₄) + HClOften performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl.
Acid Anhydride ((RCO)₂O)(RCO)₂O + C₁₀H₁₅NO → R-CON(C₁₀H₁₄) + R-COOHCan be performed with or without a catalyst.

Reactivity of the Methoxypropan-2-yl Side Chain

The side chain of this compound introduces additional reactive sites and stereochemical considerations.

Stereochemical Implications in Reactions

The this compound molecule contains a chiral center at the C2 position of the propane (B168953) chain. This introduces the possibility of stereoselectivity in its reactions. Reactions occurring at this chiral center, if the C-N or C-C bonds are broken and reformed, can proceed with either retention or inversion of configuration, or result in racemization, depending on the reaction mechanism. libretexts.org For example, a nucleophilic substitution at the chiral carbon would proceed via an S(_N)2 mechanism, leading to inversion of stereochemistry, or an S(_N)1 mechanism, which would likely lead to a racemic mixture. libretexts.org

Furthermore, the nitrogen atom itself is a stereogenic center, though in most simple amines, it undergoes rapid pyramidal inversion at room temperature, making the isolation of enantiomers difficult. stereoelectronics.orgnih.gov However, in certain contexts or as part of a more rigid structure, this nitrogen chirality can become a significant factor in directing the stereochemical outcome of reactions. The synthesis of stereochemically pure forms of related compounds, such as (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, highlights the importance of controlling the stereochemistry at the chiral carbon for specific applications.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net Given that this compound possesses a primary/secondary amine functionality, it is a potential substrate for various MCRs, such as the Ugi and Passerini reactions. nih.govensta-paris.frnih.gov

In a Ugi four-component reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form a dipeptide-like product. researchgate.net this compound could serve as the amine component in such a reaction, leading to the rapid generation of a library of complex amides with diverse substituents. The products of such reactions could then undergo further transformations to create a wide range of heterocyclic scaffolds. chim.it

The Passerini three-component reaction, which involves an isocyanide, a carbonyl compound, and a carboxylic acid, could also be adapted to incorporate this compound, potentially through a pre-formed imine with an aldehyde or ketone. The ability to participate in these MCRs makes this compound a valuable building block for diversity-oriented synthesis, enabling the efficient exploration of chemical space for the discovery of new molecules with desired properties.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

The ¹H NMR spectrum of N-(1-methoxypropan-2-yl)aniline is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the aniline (B41778) ring will typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. rsc.org The ortho- and para-protons are expected to be shifted to a slightly higher field (lower ppm) compared to the meta-protons, a result of the electron-donating effect of the amino group. The N-H proton signal is anticipated as a broad singlet, the chemical shift of which can be variable depending on solvent and concentration, but is typically found in the region of δ 3.5-4.5 ppm.

The aliphatic protons of the 1-methoxypropan-2-yl group will appear in the upfield region of the spectrum. The methoxy (B1213986) group (-OCH₃) protons are expected to produce a sharp singlet around δ 3.3 ppm. docbrown.info The methine proton (-CH) adjacent to the nitrogen atom would likely appear as a multiplet due to coupling with the neighboring methyl and methylene (B1212753) protons. The diastereotopic methylene protons (-CH₂) adjacent to the methoxy group are expected to show complex splitting patterns. The terminal methyl group (-CH₃) protons on the propyl chain will likely be a doublet, coupling with the adjacent methine proton. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-H (ortho, para) 6.6 – 6.8 Multiplet
Aromatic-H (meta) 7.1 – 7.3 Multiplet
NH 3.5 – 4.5 Broad Singlet
CH (on propyl chain) 3.5 – 4.0 Multiplet
OCH₃ ~3.3 Singlet
CH₂ (on propyl chain) 3.2 – 3.5 Multiplet

Note: Predicted values are based on analogous structures and general NMR principles.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected. The carbon atoms of the aniline ring will resonate in the aromatic region (δ 110-150 ppm). The ipso-carbon (C1), directly attached to the nitrogen, is expected to be the most deshielded of the ring carbons due to the electronegativity of the nitrogen atom. researchgate.net The carbons ortho and para to the amino group are typically shielded relative to the meta carbons. researchgate.net

In the aliphatic region, the methoxy carbon (-OCH₃) is predicted to appear around δ 59 ppm. docbrown.info The carbons of the propyl chain will have shifts influenced by their proximity to the nitrogen and oxygen atoms. The methine carbon (-CH) bonded to nitrogen will be found further downfield than the other aliphatic carbons, likely in the δ 50-60 ppm range. The methylene carbon (-CH₂) adjacent to the methoxy group would be expected around δ 75-80 ppm, while the terminal methyl carbon (-CH₃) will be the most shielded, appearing at the highest field (δ 15-20 ppm). docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (ipso-C) 145 – 150
C2/C6 (ortho-C) 112 – 116
C3/C5 (meta-C) 128 – 130
C4 (para-C) 116 – 120
CH (on propyl chain) 50 – 60
OCH₃ ~59
CH₂ (on propyl chain) 75 – 80

Note: Predicted values are based on analogous structures and general NMR principles. docbrown.inforesearchgate.netdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, medium-intensity peak in the range of 3300-3500 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1500-1600 cm⁻¹ region. The ether linkage (C-O-C) will be evidenced by a strong C-O stretching band, typically found between 1070 and 1150 cm⁻¹. nist.govnist.gov Aliphatic C-H stretching vibrations from the methoxy and propyl groups will be observed in the 2850-3000 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Bond Vibration Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amine 3300 – 3500 Medium
Aromatic C-H Stretch Aromatic Ring 3000 – 3100 Medium-Weak
Aliphatic C-H Stretch Alkyl, Methoxy 2850 – 3000 Medium-Strong
C=C Stretch Aromatic Ring 1500 – 1600 Medium-Strong
C-N Stretch Aryl Amine 1250 – 1350 Medium-Strong

Note: Predicted values are based on characteristic functional group frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

The molecular formula for this compound is C₁₀H₁₅NO. nih.gov The nominal molecular weight is approximately 165 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₀H₁₅NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated with high precision, distinguishing it from other ions with the same nominal mass. This technique is invaluable for confirming the molecular formula. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺, with minimal fragmentation. nih.gov For this compound, the ESI-MS spectrum would be expected to show a prominent peak at an m/z corresponding to its molecular weight plus the mass of a proton (approx. 166).

When fragmentation is induced (e.g., in tandem MS/MS), characteristic cleavage patterns can be observed. A likely fragmentation pathway would be the cleavage of the C-N bond, leading to the formation of an aniline fragment ion (m/z 92 or 93) or a fragment corresponding to the 1-methoxypropan-2-yl cation. Another probable fragmentation is the alpha-cleavage adjacent to the ether oxygen, resulting in the loss of a methoxy group or a methoxymethyl radical, which helps to confirm the structure of the side chain. nih.govresearchgate.net The fragmentation of the aniline moiety itself can also occur, producing characteristic ions. researchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Predicted) Proposed Fragment Identity Fragmentation Pathway
166 [M+H]⁺ Protonated molecular ion
134 [M-OCH₃]⁺ Loss of a methoxy radical
93 [C₆H₅NH₂]⁺ Cleavage of the N-C(propyl) bond

Note: Fragmentation is dependent on ionization method and energy.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool in the analysis of this compound. Different chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC), each provide unique insights into the compound's characteristics.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee)

The enantiomeric purity of this compound is a critical parameter, particularly when it is used as an intermediate in the synthesis of stereospecific molecules. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the enantiomeric excess (ee) of this compound. nih.gov The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com

For secondary aromatic amines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high success rate in resolving a wide range of chiral compounds. researchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. nih.govlcms.cz The addition of a small amount of a basic modifier, like diethylamine (B46881) (DEA), can be impactful in improving peak shape and resolution for amine compounds. mdpi.com

In a specific example of a closely related compound, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, chiral HPLC analysis was successfully employed to determine its high enantiomeric excess of 95-99%. google.com This analysis was performed using a Chiralpak AD-H column with a mobile phase of n-hexane and isopropanol. google.com While specific conditions for this compound itself are not detailed in readily available literature, the principles and methods applied to its substituted analogue provide a strong foundation for its analysis.

Table 1: Representative Chiral HPLC Conditions for a Related Compound

ParameterCondition
Compound (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline google.com
Instrument Chiral High-Performance Liquid Chromatograph
Column Chiralpak AD-H (250 x 4.6 mm, 5µm)
Mobile Phase n-Hexane: Isopropanol (98:2 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL
Enantiomeric Excess (ee) 95-99% google.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. The gas chromatogram provides information on the purity of the sample, while the mass spectrometer yields data on the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation. epa.govmdpi.com

In the GC-MS analysis of N-alkylated anilines, the electron ionization (EI) mass spectrum typically shows a molecular ion peak (M+), which corresponds to the molecular weight of the compound. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, key fragmentation pathways would involve cleavage of the C-N bond and fragmentation of the methoxypropyl side chain. Expected fragment ions would include the phenylamino (B1219803) cation and various fragments arising from the side chain. nih.gov

While a specific mass spectrum for this compound is not widely published, analysis of related N-alkylated anilines and similar structures allows for the prediction of its major fragment ions. acs.orgmdpi.com

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z (mass-to-charge ratio)Predicted Fragment Ion
165[M]+ (Molecular Ion)
150[M-CH₃]+
134[M-OCH₃]+
120[M-CH(CH₃)COC]+
106[C₆H₅NHCH₂]+
93[C₆H₅NH₂]+ (Aniline)
77[C₆H₅]+ (Phenyl cation)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. researchgate.net In the synthesis of this compound, for instance, through the N-alkylation of aniline, TLC can be employed to track the consumption of the starting materials (aniline and a methoxypropan-2-yl derivative) and the formation of the product. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. The plate is then developed in a suitable solvent system, typically a mixture of a non-polar and a polar solvent (e.g., hexane and ethyl acetate). nih.gov The separated spots are visualized, often under UV light, as aromatic compounds like aniline and its derivatives are UV-active. nih.gov

The progress of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. The product, this compound, is expected to have a different Rf value than the more polar aniline starting material. A patent for a related compound, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, confirms the use of TLC for monitoring its synthesis. google.com

Table 3: General Parameters for TLC Monitoring of this compound Synthesis

ParameterDescription
Stationary Phase Silica gel coated plate
Mobile Phase (Eluent) A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate)
Visualization UV lamp (254 nm)
Observation Disappearance of the aniline spot and appearance of a new product spot with a different Rf value.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations can predict various properties, including bond lengths, bond angles, and dihedral angles, which collectively define the molecular geometry.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often utilizing functionals like B3LYP, are instrumental in optimizing the molecular geometry to its lowest energy state. For a molecule like N-(1-methoxypropan-2-yl)aniline, DFT would be used to determine the precise spatial arrangement of the aniline (B41778) and methoxypropan groups, including the rotational barriers around the C-N bond.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the many-electron wavefunction and energy. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations provide a valuable starting point for more advanced computational methods. A comparative study using both DFT and HF methods can offer a more complete picture of the electronic structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. For this compound, the analysis would involve visualizing the spatial distribution of these orbitals to identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would typically include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies to predict the IR spectrum. This helps in identifying the characteristic functional groups and their vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts for ¹H and ¹³C atoms, which is crucial for structural elucidation.

UV-Visible Spectroscopy: Calculation of electronic transitions to predict the absorption wavelengths in the UV-Vis spectrum.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. By simulating the movement of atoms and molecules over time, MD can reveal important information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound molecules and with solvent molecules. This is particularly useful for understanding its physical properties in the condensed phase.

In Silico Tools for Reaction Pathway Prediction

In silico tools for reaction pathway prediction use computational algorithms to identify potential chemical reactions a molecule might undergo. These tools can predict metabolites by simulating enzymatic reactions or identify potential degradation products. For this compound, these tools could be used to explore its potential metabolic fate in biological systems or its reactivity with other chemical species.

Role As a Key Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Chiral Agrochemicals

The most significant application of N-(1-methoxypropan-2-yl)aniline is in the production of chiral herbicides, where the precise three-dimensional arrangement of atoms is essential for biological activity.

This compound is a precursor to the key amine intermediate, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, which is essential for producing the herbicidally active (S)-isomer of Metolachlor. google.com Metolachlor is a widely used chloroacetanilide herbicide that controls broadleaf weeds in various crops, including corn, soybeans, and cotton. google.com The herbicidal activity resides almost exclusively in the (S)-isomers.

One efficient and enantioselective synthetic route starts from commercially available (R)-epichlorohydrin. nih.govmdpi.comresearchgate.net This process avoids some of the common drawbacks of other methods, such as low enantioselectivity, the need for expensive catalysts, or harsh reaction conditions. researchgate.netscispace.com The synthesis proceeds through a key aziridine (B145994) intermediate. nih.govmdpi.com In a crucial step, this chiral aziridine undergoes reductive ring-opening through catalytic hydrogenation to yield the target aniline (B41778) derivative. nih.govmdpi.comscispace.com

ParameterDescriptionSource
Starting Material(R)-epichlorohydrin and 2-ethyl-6-methylaniline nih.govmdpi.comnih.gov
Key Intermediate(S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine nih.govmdpi.comscispace.com
Reaction StepReductive ring-opening of the aziridine intermediate scispace.com
CatalystPalladium on activated carbon (10-20 wt %) nih.govscispace.com
SolventMethanol is commonly used; other options include ethanol, propanol, acetic acid, or ethyl acetate. nih.govmdpi.comscispace.com
Product(S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline nih.govscispace.com
Reported Yield~78% for the hydrogenation step nih.gov
Enantiomeric Excess (ee)>99% researchgate.netscispace.com

The development of efficient and economically viable synthetic routes is paramount for industrial-scale production of agrochemicals. The synthesis of (S)-Metolachlor precursors via the aziridine intermediate represents a significant optimization over other methods. scispace.com Alternative strategies, such as the asymmetric hydrogenation of imines, often rely on costly and complex iridium-ferrocenyl diphosphine ligand systems. researchgate.netacs.org While highly effective, these catalysts can make the process economically less viable for large-scale production. researchgate.net

The route utilizing (R)-epichlorohydrin is advantageous because it employs a readily available chiral starting material and involves simpler chemical transformations. mdpi.comresearchgate.netscispace.com This pathway avoids harsh reaction conditions and the use of additional chemical additives that can complicate purification and increase costs. researchgate.net The high yield and exceptional enantioselectivity of the final hydrogenation step make this an attractive and efficient process for industrial application in preparing the active isomer of metolachlor. scispace.comnih.gov

Building Block for Novel Chemical Entities and Libraries

The structural motifs present in this compound—a substituted aniline ring and a chiral side chain—make it and similar N-substituted anilines attractive starting points for the synthesis of novel compounds in various fields of chemical research.

N-substituted anilines are valuable scaffolds in the design of biological probes and drug candidates. acs.orgmdpi.comnih.gov These core structures are found in molecules designed to interact with specific biological targets, such as enzymes or receptors. For example, derivatives of 4-anilinoquinazoline (B1210976) have been synthesized and evaluated for their antiproliferative activity by targeting tubulin. nih.gov Similarly, N-substituted aniline pyrimidine (B1678525) derivatives have been developed as potent dual inhibitors for Mer and c-Met kinases, which are implicated in cancer. mdpi.com

The synthesis of libraries of such compounds allows for systematic exploration of structure-activity relationships. While this compound itself is primarily associated with agrochemicals, its core structure is representative of the N-substituted anilines used to generate diverse molecular architectures for screening and probe development. acs.orgresearchgate.net The development of small molecule fluorescent probes, for instance, can rely on chiral recognition elements where aniline-like components could be part of the probe's structure to achieve enantioselective detection of biologically important molecules like amino acids. nih.gov

Aniline and its derivatives are foundational monomers for the synthesis of polyaniline (PANI), a class of conducting polymers with applications in material science. nih.gov Researchers have synthesized various N-substituted and ring-substituted aniline derivatives to create polymers with tailored properties. researchgate.netnih.gov These modifications influence the resulting polymer's solubility, processability, and electronic characteristics.

For instance, new polyaniline derivatives based on ortho-substituted anilines have been synthesized and characterized for their potential use in chemical sensors. nih.gov The electrical properties of thin films made from these polymers showed high sensitivity to moisture and ammonia, demonstrating their utility in sensor design. nih.gov The study of how different substituents on the aniline monomer affect the surface morphology and conductivity of the final polymer is an active area of research. nih.govresearchgate.net Although not specifically cited for this purpose, the this compound structure fits the general class of substituted aniline monomers that could be explored for creating new functional polymeric materials.

Thienopyrimidines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov The synthesis of thienopyrimidine derivatives often involves building the pyrimidine ring onto a pre-existing thiophene (B33073) core or vice-versa. nih.govnih.gov

Aniline and its derivatives can be integrated into these heterocyclic scaffolds. One common synthetic strategy involves the nucleophilic aromatic substitution of a halogen on a thienopyrimidine ring. For example, a 4-chlorothienopyrimidine can react with an aniline derivative to yield a 4-anilino-thienopyrimidine. nih.gov This reaction provides a straightforward method to append substituted aniline moieties to the heterocyclic core, allowing for the creation of diverse chemical libraries for biological screening. nih.govtandfonline.com While many syntheses start with 2-aminothiophenes, the use of anilines in later steps demonstrates a clear pathway for incorporating structures like this compound into more complex, biologically relevant heterocyclic systems. nih.govmdpi.comnih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry principles necessitates the development of more sustainable methods for producing amines. rsc.orgrsc.org Traditional routes to N-alkylanilines often involve multi-step processes with low atom economy and the use of hazardous reagents. rsc.org Future research will likely focus on overcoming these limitations through several key approaches.

One promising area is biocatalysis , which uses enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. nih.govbenthamscience.com Enzymes such as amine dehydrogenases (AmDHs) and imine reductases (IREDs) are capable of catalyzing reductive amination to produce chiral amines. nih.govresearchgate.netmanchester.ac.uk Research into engineering these enzymes could expand their substrate scope to efficiently synthesize N-(1-methoxypropan-2-yl)aniline from readily available precursors like aniline (B41778) and 1-methoxy-2-propanone, with precise control over its stereochemistry. nih.govresearchgate.net

Another sustainable strategy is the "hydrogen borrowing" or "hydrogen autotransfer" methodology. rsc.org This approach allows for the N-alkylation of amines with alcohols, producing only water as a byproduct. Future work could focus on developing robust and recyclable catalysts for the reaction between aniline and 1-methoxy-2-propanol, aligning with green chemistry goals by minimizing waste and utilizing potentially bio-based feedstocks. rsc.orgrsc.org

Furthermore, the implementation of continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. manchester.ac.uk Integrating biocatalytic or hydrogen-borrowing methods into flow reactors could lead to highly efficient and automated production of this compound.

Table 1: Comparison of Potential Sustainable Synthetic Routes

Synthetic StrategyPrecursorsKey AdvantagesResearch Focus
Biocatalytic Reductive Amination Aniline, 1-Methoxy-2-propanoneHigh stereoselectivity, mild conditions, green solvent (water). nih.govnih.govEnzyme discovery and engineering for improved substrate scope and activity. nih.govresearchgate.net
Catalytic Hydrogen Borrowing Aniline, 1-Methoxy-2-propanolHigh atom economy (water is the only byproduct), use of alcohols. rsc.orgDevelopment of efficient, stable, and recyclable metal catalysts.
Continuous Flow Synthesis VariousImproved heat/mass transfer, enhanced safety, easy scale-up, automation. manchester.ac.ukIntegration of catalytic systems into flow reactors, process optimization.

Exploration of New Catalytic Transformations

This compound serves as a valuable substrate for exploring novel catalytic transformations, particularly in the realm of carbon-nitrogen (C-N) and carbon-hydrogen (C-H) bond functionalization. These methods are foundational in modern organic synthesis for building molecular complexity.

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. nih.gov Future research could explore the reactivity of the N-H bond in this compound with a wider array of aryl and heteroaryl halides or pseudohalides. nih.govnih.gov Developing catalyst systems with new-generation ligands could enable these couplings at lower catalyst loadings and with broader functional group tolerance, facilitating the synthesis of complex molecules for pharmaceutical or materials science applications. nih.gov

C-H activation has emerged as a powerful tool for directly converting inert C-H bonds into new functional groups, offering more atom-economical synthetic routes. youtube.comyoutube.com Research can be directed towards the regioselective functionalization of the aromatic ring or the aliphatic backbone of this compound. For instance, directing-group-assisted C-H activation could enable precise arylation, alkylation, or amination at the ortho-position of the aniline ring. youtube.com Alternatively, methods for activating the C(sp³)–H bonds on the methoxypropyl group could open pathways to new derivatives without pre-functionalization. nih.govnih.gov

Photoredox catalysis , which uses visible light to initiate chemical reactions, offers another avenue for exploration. researchgate.net This technology could enable novel transformations of this compound under exceptionally mild conditions, such as hydroalkylation or other radical-mediated processes, to create unique molecular architectures.

Advanced Characterization of Stereoisomers

Given that this compound is a chiral molecule, existing as (R) and (S) enantiomers, the advanced characterization of these stereoisomers is crucial. While chromatographic techniques like supercritical fluid chromatography (SFC) are effective for separation, spectroscopic methods offer deeper insight into their three-dimensional structure.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgbruker.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting spectrum is highly sensitive to the molecule's 3D structure. gaussian.com Future research can involve measuring the experimental VCD spectrum of each enantiomer of this compound and comparing it with spectra predicted by quantum chemical calculations, such as those based on Density Functional Theory (DFT). wikipedia.orgnih.gov This combination provides an unambiguous assignment of the absolute configuration (R or S) and can also reveal the preferred solution-state conformations of the molecule, which is critical for understanding its interactions in a chiral environment. gaussian.comnih.gov This methodology has proven successful for determining enantiomeric excess and absolute configuration for a variety of chiral molecules. rsc.org

Table 2: Techniques for Stereoisomer Analysis

TechniquePrincipleInformation GainedFuture Application for this compound
Chiral SFC/HPLC Differential interaction with a chiral stationary phase.Separation and quantification of enantiomers (% enantiomeric excess).Development of high-throughput methods for screening enantioselective reactions.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light. wikipedia.orgAbsolute configuration, solution-state conformation. gaussian.comUnambiguous assignment of (R) and (S) configurations and conformational analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Use of chiral solvating or derivatizing agents.Determination of enantiomeric purity. rsc.orgComplementary method to VCD for validating enantiomeric excess. rsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

For this compound, ML models could be developed to predict its reactivity in various catalytic systems. For example, an algorithm could be trained to predict the enantioselectivity of a biocatalytic synthesis, guiding the selection of the best enzyme variant and reaction conditions to favor the desired stereoisomer. rsc.orgchinesechemsoc.orgresearchgate.net Such models often use molecular descriptors to build a relationship between the structure of the catalyst-substrate complex and the enantiomeric excess (% ee) of the product. rsc.orgnih.gov

Furthermore, AI can be used for forward-reaction prediction , where the model predicts the most likely product(s) given a set of reactants and reagents. nih.gov This could accelerate the discovery of new transformations involving this compound by rapidly screening virtual combinations of catalysts and reaction partners. AI models are also being developed to predict metabolic pathways and potential bioactivation of molecules, which could be used to computationally assess the likely metabolites of this compound and its derivatives. nih.govnih.govresearchgate.net

Design of Next-Generation Functionalized Derivatives for Specific Chemical Research Applications

The structure of this compound serves as a versatile scaffold for the design of next-generation functionalized derivatives with tailored properties for specific applications.

In materials science , derivatives of N-alkylanilines are precursors to conductive polymers, organic light-emitting diodes (OLEDs), and other functional materials. nih.gov Future research could focus on synthesizing polymers or small molecules incorporating the this compound motif to study how its specific structure, including its chirality and the methoxy (B1213986) group, influences the electronic and photophysical properties of the resulting materials.

In medicinal chemistry and agrochemicals , the arylamine substructure is a common feature in bioactive molecules. acs.org The ability to create a diverse library of derivatives from this compound through methods like C-H functionalization or cross-coupling provides a platform for drug discovery programs. nih.gov The chiral center and the ether linkage offer unique structural features that could be exploited to modulate biological activity and pharmacokinetic properties.

In catalysis , chiral amines can themselves act as organocatalysts or as ligands for metal-based catalysts in asymmetric synthesis. nih.gov Research into the synthesis of more complex molecules derived from this compound could yield novel chiral ligands or catalysts that promote reactions with high stereoselectivity.

Q & A

Q. What are the common synthetic routes for preparing N-(1-methoxypropan-2-yl)aniline, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. For example, 2-chloroaniline reacts with 1-methoxypropan-2-yl chloride in dichloromethane using NaOH as a base at room temperature . Optimization involves solvent selection (polar aprotic solvents enhance reactivity), controlled stoichiometry, and monitoring via TLC/HPLC. Elevated temperatures (40–60°C) may improve yields but risk side reactions like hydrolysis of the methoxy group.

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm), methoxy protons (δ ~3.3 ppm), and the propan-2-yl backbone .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the methoxypropan-2-yl group .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion (m/z ~199.68) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

While direct studies on this compound are limited, analogs (e.g., chloro/fluoro derivatives) show herbicidal and antimicrobial potential. For example, 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline inhibits algal growth via oxidative stress induction . Initial assays should focus on enzyme inhibition (e.g., acetylcholinesterase) or cytotoxicity screens (e.g., MTT assay) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?

Discrepancies may arise from substituent positioning (e.g., 2-chloro vs. 3-chloro isomers) or purity issues. Systematic approaches include:

  • SAR Studies : Compare IC50 values of derivatives (Table 1) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., dealkylated products) that may contribute to observed effects .
DerivativeSubstituent PositionIC50 (µM, Anticancer)
5-Chloro-2-methyl analog5-Cl, 2-CH35.0
3-Chloro analog3-Cl12.0

Q. What computational methods are effective in predicting the reactivity of this compound in drug design?

  • DFT Calculations : Model electron-withdrawing effects of substituents (e.g., Cl, CF3) on the aniline ring’s nucleophilicity .
  • Molecular Docking : Simulate interactions with targets (e.g., kinases) using AutoDock Vina. The methoxy group’s steric bulk may hinder binding in certain conformations .

Q. How can crystallographic data address ambiguities in the compound’s solid-state conformation?

Software like ORTEP-3 and WinGX Suite analyzes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding between NH and methoxy O) . Twinning or disorder in the propan-2-yl chain requires refinement with SHELXL’s TWIN/BASF commands .

Q. What strategies mitigate environmental risks during large-scale synthesis?

  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent .
  • Waste Management : Neutralize alkaline waste with citric acid to precipitate chloride salts.
  • Regulatory Compliance : Adopt GHS labeling for acute toxicity (Category 4) and aquatic hazard (Category 2) per CAS No. 87392-12-9 guidelines .

Methodological Challenges

Q. How can reaction yields be improved without compromising purity?

  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate substitution in biphasic systems .
  • Workflow : Employ continuous flow reactors for precise temperature control and reduced byproduct formation .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 37°C for 24–72 hours, followed by HPLC-UV analysis .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1 month to simulate long-term degradation .

Future Directions

Q. What unexplored applications exist for this compound in materials science?

The methoxypropan-2-yl group’s chirality and hydrogen-bonding capacity make it a candidate for:

  • Chiral Catalysts : As ligands in asymmetric synthesis .
  • Polymer Additives : Modulate glass transition temperatures in polyurethanes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.